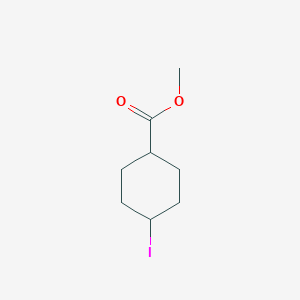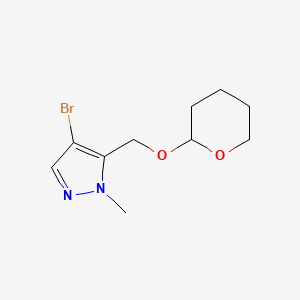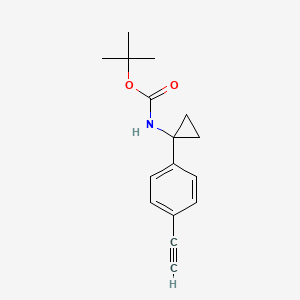
2-Methylenemalonic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylenemalonic acid is an organic compound with the molecular formula C4H4O4. It is a dicarboxylic acid, meaning it contains two carboxyl functional groups. This compound is structurally related to malonic acid but features a methylene group (CH2) replacing one of the hydrogen atoms on the central carbon. This unique structure imparts distinct chemical properties and reactivity to this compound.
准备方法
Synthetic Routes and Reaction Conditions: 2-Methylenemalonic acid can be synthesized through various methods. One common approach involves the conversion of 2-hydroxymethylmalonic acid to this compound. This transformation is similar to the conversion of 3-hydroxypropionic acid to acrylic acid . The process typically involves dehydration reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound often involves the hydrolysis of diethyl malonate or dimethyl malonate. These esters are first converted to their corresponding acids, which are then subjected to further chemical reactions to introduce the methylene group .
化学反应分析
Types of Reactions: 2-Methylenemalonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the methylene group to other functional groups.
Substitution: The methylene group can participate in substitution reactions, where it is replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products Formed:
Oxidation: Products can include carboxylic acids and ketones.
Reduction: Products can include alcohols and alkanes.
Substitution: Products vary widely depending on the nucleophile used.
科学研究应用
2-Methylenemalonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing into its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: It is used in the production of polymers and other industrial chemicals.
作用机制
The mechanism by which 2-methylenemalonic acid exerts its effects involves its interaction with various molecular targets and pathways. The methylene group allows the compound to participate in a range of chemical reactions, influencing metabolic pathways and enzyme activities. For example, it can act as an inhibitor in certain biochemical processes, affecting the activity of enzymes involved in carboxylation and decarboxylation reactions .
相似化合物的比较
Malonic Acid: Structurally similar but lacks the methylene group.
Methylmalonic Acid: Contains a methyl group instead of a methylene group.
Itaconic Acid: Another dicarboxylic acid with a different arrangement of functional groups.
Uniqueness: 2-Methylenemalonic acid is unique due to the presence of the methylene group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound in various chemical syntheses and industrial applications.
属性
IUPAC Name |
2-methylidenepropanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O4/c1-2(3(5)6)4(7)8/h1H2,(H,5,6)(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZAEHPBBUYICS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-bromo-N,3-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B13919205.png)

![2-fluoro-N-[(2-methoxyphenyl)methyl]aniline](/img/structure/B13919224.png)




![tert-butyl 4-[2-(5-chloropyridin-2-yl)-2-methyl-1,3-benzodioxol-4-yl]-3,6-dihydro-2H-pyridine-1-carboxylate](/img/structure/B13919247.png)




![1-[3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] ethanone](/img/structure/B13919277.png)

